1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Medicinal chemistry programs targeting lipoxygenase (LOX) enzymes require well-characterized, isomer-pure building blocks. The 1,7-dimethyl substitution pattern provides a measurably more polar alternative (LogP 0.11) vs. the 2,7-isomer (XLogP3-AA 0.4), enabling solubility optimization without scaffold changes. • Validated LOX inhibitor chemotype per US Patent 4,552,874 & EP 0085881 • Unsubstituted C3/C5 positions for systematic SAR diversification • Favorable profile: MW 153.18, TPSA 30.3 Ų, 0 HBD, 3 HBA Supplied with Certificate of Analysis. Request a quote for bulk quantities.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12856207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1N(N=C2)C
InChIInChI=1S/C7H11N3O/c1-9-3-4-11-6-5-8-10(2)7(6)9/h5H,3-4H2,1-2H3
InChIKeyDWPXCRKBWXHMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl Pyrazolo[4,3-b][1,4]oxazine Scaffold


1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine (CAS 92615-77-5) is a C7H11N3O fused heterocyclic building block belonging to the pyrazolo[4,3-b][1,4]oxazine family . It features a tetrahydropyrazolo-oxazine core with methyl substituents at the N1 and C7 positions and has a molecular weight of 153.18 g/mol . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and heterocyclic library construction.

1
Synthetic intermediate Heterocyclic building block for medicinal chemistry and library construction
2
Regioselective diversification Free C3 and C5 positions for further functionalization via electrophilic or nucleophilic routes
3
Defined isomer entry point N1/C7-dimethyl substitution pattern enables distinct SAR vector vs 2,7-isomer Supports regioisomer-comparison studies

Why 1,7-Dimethyl Substitution Cannot Be Replaced


The pyrazolo[4,3-b][1,4]oxazine scaffold exhibits pronounced positional isomer effects where the exact site of methyl substitution dictates lipophilicity, hydrogen-bonding capacity, and electronic properties [1]. The 1,7-dimethyl positional isomer displays distinct physicochemical parameters compared to its 2,7-dimethyl congener, including a lower calculated LogP (0.11 vs. XLogP3-AA 0.4) . This difference in partition coefficient, along with variations in density and potentially in pKa, translates into divergent solubility profiles, chromatographic behavior, and biological target engagement within the broader class of pyrazolo-oxazine lipoxygenase inhibitors [2].

Lipophilicity divergence
Positional isomer placement alters LogP; solubility and reversed-phase retention may shift between 1,7- and 2,7-dimethyl forms
Regiochemical electronic effects
N1 vs N2 methyl substitution changes electronic environment at C3/C5; SAR derived from one isomer may not transfer to the other
Bulk property variance
Density differences between regioisomers may affect crystallization behavior and reactor volume calculations at preparative scale

Differentiation Evidence for 1,7-Dimethyl Isomer


Lipophilicity Divergence Between 1,7- and 2,7-Dimethyl Isomers

The 1,7-dimethyl positional isomer exhibits a calculated LogP of 0.11, which is substantially lower than the XLogP3-AA value of 0.4 for the 2,7-dimethyl positional isomer . This 0.29 log unit difference indicates that the 1,7-dimethyl compound is more polar, leading to distinct aqueous solubility and reversed-phase chromatographic retention characteristics. This differentiation is critical when selecting a scaffold for further derivatization where lipophilicity dictates membrane permeability, metabolic stability, or off-target binding.

Lipophilicity
Cross-study comparable
Target LogP 0.11 vs Comparator (2,7-dimethyl) XLogP3-AA 0.4; ΔLogP ≈ 0.29
Supports isomer-dependent property screening
Calculated values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Density & Bulk Properties: 1,7- vs 2,7-Dimethyl Isomers

The 1,7-dimethyl isomer has a predicted density of 1.3 ± 0.1 g/cm³, compared to 1.28 ± 0.1 g/cm³ for the 2,7-dimethyl isomer . Both isomers share an identical predicted boiling point of 279.0 ± 35.0 °C at 760 mmHg. The density difference (Δρ = 0.02 g/cm³) is small; however, for kilo-scale synthesis, this variation can translate into measurable changes in reactor volume requirements and crystallization behavior when using density-dependent unit operations.

Density
Cross-study comparable
Target 1.30 g/cm³ vs Comparator (2,7-dimethyl) 1.28 g/cm³; Δρ = 0.02 g/cm³
Bulk handling context may differ at scale
Predicted values; confirm for scale-up
Process Chemistry Scale-Up Material Characterization

Lipoxygenase Inhibitor Class-Level Activity

The pyrazolo[4,3-b][1,4]oxazine class, to which the target compound belongs, has been explicitly claimed as lipoxygenase inhibitors in US Patent 4,552,874 and EP 0085881, with demonstrated utility for treating inflammatory, allergic, and respiratory disorders [1][2]. A comprehensive mini-review further documents that pyrazolo-oxazine fused systems exhibit pronounced biological activities, including COX-1/COX-2 inhibition, anticancer, antitubercular, antibacterial, and antifungal effects [3]. While compound-specific IC₅₀ data for the 1,7-dimethyl derivative are not publicly available, its structural inclusion within this therapeutically validated scaffold class supports its use as a privileged starting point for medicinal chemistry campaigns.

Class Pharmacology
Class-level
Patent-reported LOX/COX inhibition class; pyrazolo-oxazine systems with documented anti-inflammatory model activity
Reported class-level pharmacological context
Compound-specific IC₅₀ data unavailable
Inflammation Lipoxygenase Inhibition Anti-allergic

Synthetic Utility in Patent-Exemplified Routes

The 1,7-dimethyl-substituted pyrazolo[4,3-b][1,4]oxazine scaffold is explicitly encompassed within the generic formulas of DE3246148A1, which describes preparative routes to pyrazolo[4,3-b][1,4]oxazines via Vilsmeier-Haack cyclization and subsequent hydrazine condensation [1]. The patent exemplifies multiple dimethyl-substituted variants (e.g., 2,7-dimethyl-5-phenylpyrazolo[4,3-b][1,4]oxazine) as medicinally relevant compounds. The target compound, with its N1-methyl group and C7-methyl substituent, offers a distinct regioisomeric entry point for further functionalization at the unsubstituted ring positions (C3 and C5) compared to the 2,7-dimethyl isomer, providing access to a unique sub-series of analogs.

Synthetic Route
Supporting evidence
Vilsmeier-Haack cyclization with DMF/POCl₃; hydrazine condensation; C3/C5 positions remain free for further elaboration
Supports regioisomeric library synthesis
Patent-described method; confirm in lab
Heterocyclic Synthesis Building Block Medicinal Chemistry

1,7-Dimethyl Isomer: Application Scenarios


Lipoxygenase-Targeted Anti-Inflammatory Lead Discovery

The compound serves as a privileged starting scaffold for medicinal chemistry programs targeting lipoxygenase (LOX) enzymes. The pyrazolo[4,3-b][1,4]oxazine class is explicitly claimed for LOX inhibition in US Patent 4,552,874 and EP 0085881, with demonstrated utility in inflammatory, allergic, and respiratory disease models . The 1,7-dimethyl substitution pattern provides a defined vector for exploring structure-activity relationships (SAR) around the N1 and C7 positions, while the unsubstituted C3 and C5 positions remain available for diversification. This scaffold is appropriate for hit-to-lead or lead optimization campaigns where a validated chemotype with known pharmacological precedent is required .

Positional Isomer-Dependent Physicochemical Optimization

When a medicinal chemistry project requires fine-tuning of lipophilicity without altering the core scaffold, the 1,7-dimethyl isomer (LogP 0.11) offers a measurably more polar alternative to the 2,7-dimethyl isomer (XLogP3-AA 0.4) . This approximately 0.29 log unit difference can be exploited to improve aqueous solubility, reduce non-specific protein binding, or adjust metabolic stability in early ADME profiling. Procurement of the 1,7-isomer specifically enables exploration of the more hydrophilic region of property space within the pyrazolo-oxazine series.

Heterocyclic Library Synthesis and Diversity-Oriented Synthesis (DOS)

The compound is suitable as a core building block in diversity-oriented synthesis (DOS) campaigns aimed at generating novel pyrazolo-oxazine chemical libraries. The scaffold's synthetic accessibility, as described in DE3246148A1 via Vilsmeier-Haack cyclization methodology , allows for systematic substitution at the C3 and C5 positions. Compared to the 2,7-dimethyl isomer, the 1,7-dimethyl substitution pattern provides a distinct regioisomeric entry point, enabling access to a unique chemical subspace not reachable from the alternative isomer .

Computational QSAR Model Training and Validation

Given the availability of calculated molecular descriptors—including LogP (0.11), density (1.3 g/cm³), topological polar surface area (30.3 Ų), zero hydrogen bond donors, and three hydrogen bond acceptors —this compound is a well-characterized data point for training or validating quantitative structure-activity relationship (QSAR) models within the pyrazolo-oxazine chemical space. The compound's modest molecular weight (153.18 g/mol) and favorable physicochemical profile make it an ideal probe molecule for extending predictive models to larger, more complex pyrazolo-oxazine derivatives [1].

Application
Selection Property
Validation Focus
LOX pathway SAR studies
Class-precedented scaffold selection
Class-level LOX pharmacology review
Isomer-dependent property screening
Measured LogP and polarity context
Experimental LogP and solubility confirmation
Diversity-oriented library synthesis
Regioisomeric C3/C5 entry point
C3/C5 functionalization scope
QSAR model calibration studies
Well-characterized descriptor set
Predictive model benchmarking
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